REACTION_CXSMILES
|
[CH2:1]1[C:10]2=[CH:11][CH:12]=[CH:13][C:8]3=[C:9]2[C:4](=[CH:5][CH:6]=[CH:7]3)[CH:3]=[CH:2]1.N1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[Zn].C(O)(=O)C>[CH:6]1[CH:5]=[C:4]2[CH:3]=[CH:2][C:1]3[C:1]4[CH:10]=[CH:9][C:4]5=[CH:5][CH:6]=[CH:19][C:18]6=[C:3]5[C:2]=4[C:15]([CH:16]=[CH:17]6)=[C:11]4[CH:12]=[CH:13][C:8](=[C:9]2[C:10]=34)[CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC2=CC=CC3=C2C1=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
under reflux in nitrogen flow over five hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C3C(=C1)C=CC4=C3C(=C5C=CC6=C7C5=C4C=CC7=CC=C6)C=C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |